

# Camostat Mesylate in Rodent Models: A Guide to Administration and Dosage

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes and Protocols**

**Camostat mesylate**, a synthetic serine protease inhibitor, is a widely utilized compound in preclinical research, particularly in rodent models of pancreatitis and, more recently, COVID-19. Its mechanism of action involves the inhibition of various proteases, including trypsin and the transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the activation of viral spike proteins. This document provides a comprehensive overview of the administration and dosage of **Camostat Mesylate** in rodent models, based on a review of published studies.

### **Mechanism of Action: Inhibition of Serine Proteases**

Camostat mesylate and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), are potent inhibitors of serine proteases.[1][2] In the context of pancreatitis, Camostat mesylate is thought to exert its therapeutic effects by inhibiting trypsin, thereby reducing the premature activation of digestive enzymes within the pancreas and mitigating inflammation and pain.[1][3] In viral research, particularly concerning SARS-CoV-2, Camostat mesylate blocks the TMPRSS2 enzyme, which is essential for the cleavage and activation of the viral spike protein, a critical step for viral entry into host cells.[2][4]





Click to download full resolution via product page

Caption: Mechanism of Camostat Mesylate in Pancreatitis and Viral Entry.

## **Quantitative Data Summary**

The following tables summarize the reported dosages and administration routes of **Camostat Mesylate** in various rodent models.

Table 1: Camostat Mesylate Dosage and Administration in Rat Models



| Indication              | Strain             | Administrat<br>ion Route | Dosage                     | Vehicle/For<br>mulation | Study<br>Reference |
|-------------------------|--------------------|--------------------------|----------------------------|-------------------------|--------------------|
| Pancreatitis<br>(Pain)  | Sprague-<br>Dawley | Oral Gavage              | 300 mg/kg                  | Not Specified           | [1]                |
| Chronic<br>Pancreatitis | WBN/Kob            | Mixed in Diet            | 10 mg/100 g<br>body weight | MB-3 Diet               | [2]                |
| Pancreatic<br>Fibrosis  | Lewis              | Mixed in Diet            | 1 mg/g of diet             | Special Diet            | [5]                |
| Hepatic<br>Fibrosis     | -                  | Mixed in Diet            | 1-2 mg/g of<br>diet        | Not Specified           | [6]                |

Table 2: Camostat Mesylate Dosage and Administration in Mouse Models

| Indication                  | Strain | Administrat<br>ion Route | Dosage                    | Vehicle/For mulation | Study<br>Reference |
|-----------------------------|--------|--------------------------|---------------------------|----------------------|--------------------|
| Pancreatitis<br>(Allodynia) | -      | Oral Gavage              | 100-300<br>mg/kg          | Not Specified        | [1]                |
| SARS-CoV<br>Infection       | BALB/c | Oral Gavage              | 30 mg/kg<br>(twice daily) | Not Specified        | [7]                |

# **Experimental Protocols**

### **Preparation and Formulation of Camostat Mesylate**

The solubility of **Camostat Mesylate** is a critical consideration for its administration. It is reported to be soluble in water (up to 50 mM) and DMSO (up to 100 mM).[8] For in vivo studies, the choice of vehicle should be based on the administration route and the required concentration.

For Oral Gavage: While many studies do not specify the vehicle, a common practice for oral
administration of water-soluble compounds is to dissolve them in sterile water or saline. For
suspensions, vehicles such as 0.5% carboxymethylcellulose (CMC) can be used. It is
recommended to prepare fresh solutions daily.



• For Dietary Admixture: **Camostat mesylate** can be mixed directly into powdered rodent chow. The concentration should be calculated based on the average daily food consumption of the animals to achieve the target dose in mg/kg/day. The mixture should be thoroughly homogenized to ensure uniform distribution.

### **Administration Protocols**

Oral gavage is a common method for precise oral dosing.





Click to download full resolution via product page

Caption: General workflow for oral gavage administration in rodents.

Materials:



- Camostat Mesylate solution/suspension
- Appropriately sized oral gavage needles (typically 20-22 gauge for mice, 16-18 gauge for rats)
- Syringes

#### Protocol:

- Animal Restraint: Properly restrain the rodent to prevent movement and injury. For mice, this
  can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may
  be necessary.
- Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass without resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.
- Administration: Once the needle is correctly placed, slowly administer the calculated volume of the Camostat Mesylate solution.
- Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

While less common for **Camostat Mesylate** in the reviewed literature, IP injection is a potential route of administration.

#### Materials:

- Sterile Camostat Mesylate solution
- Sterile syringes and needles (typically 23-25 gauge for rats)
- 70% ethanol for disinfection

#### Protocol:

 Animal Restraint: Restrain the rat, typically by holding it in a supine position with the head tilted slightly downwards.



- Site Preparation: Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.
- Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.
- Administration: Inject the solution slowly.
- Post-Injection Monitoring: Return the animal to its cage and observe for any adverse reactions.

## **Important Considerations**

- Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for animal care and use.
- Pharmacokinetics: Camostat mesylate is rapidly metabolized to its active form, GBPA.[9]
   The short half-life of the parent compound should be considered when designing dosing schedules.
- Vehicle Effects: The choice of vehicle can influence the absorption and bioavailability of the drug. It is crucial to include a vehicle-only control group in experimental designs.

This document is intended as a guide and should be adapted based on specific experimental needs and in consultation with relevant institutional animal care and use committees.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. The proteinase inhibitor camostat mesilate suppresses pancreatic pain in rodents -PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Effect of camostat mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine proteases mediate inflammatory pain in acute pancreatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of preventive oral administration of camostate on cerulein-induced pancreatitis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of rat hepatic fibrosis by the protease inhibitor, camostat mesilate, via reduced generation of active TGF-beta PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Camostat mesylate | TMPRSS2 Inhibitors: R&D Systems [rndsystems.com]
- 9. Metabolic fate of 14C-camostat mesylate in man, rat and dog after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Camostat Mesylate in Rodent Models: A Guide to Administration and Dosage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194763#camostat-mesylate-administration-and-dosage-in-rodent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com